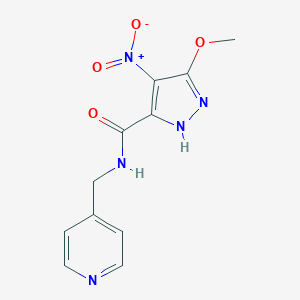![molecular formula C20H17N3O6 B213635 N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B213635.png)
N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide is a complex organic compound with a molecular formula of C20H17N3O6 and a molecular weight of 395.37 g/mol . This compound is characterized by its unique structure, which includes a furan ring, a nitro group, and an aminocarbonyl group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aminocarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-[4-(aminocarbonyl)phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide can be compared with similar compounds such as:
N-[4-(aminocarbonyl)phenyl]-5-(methyl)-2-furamide: Lacks the nitro group, resulting in different chemical properties and reactivity.
N-[4-(aminocarbonyl)phenyl]-5-({2-nitrophenoxy}methyl)-2-furamide: Similar structure but without the methyl group, affecting its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Propriétés
Formule moléculaire |
C20H17N3O6 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-(4-carbamoylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O6/c1-12-2-8-17(16(10-12)23(26)27)28-11-15-7-9-18(29-15)20(25)22-14-5-3-13(4-6-14)19(21)24/h2-10H,11H2,1H3,(H2,21,24)(H,22,25) |
Clé InChI |
RFWYRKRQZNEKPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B213557.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
